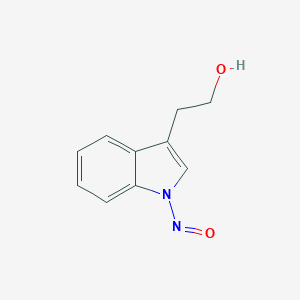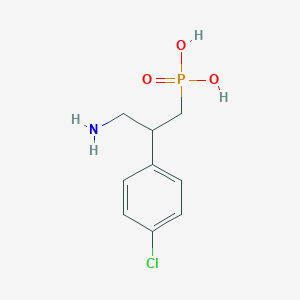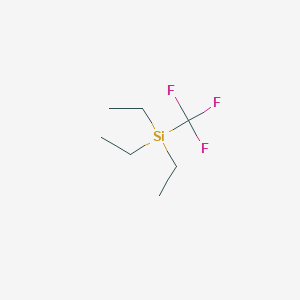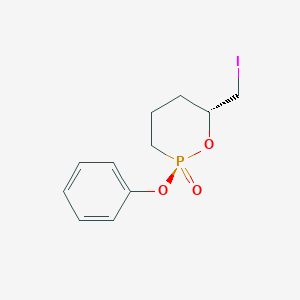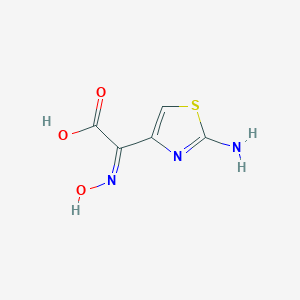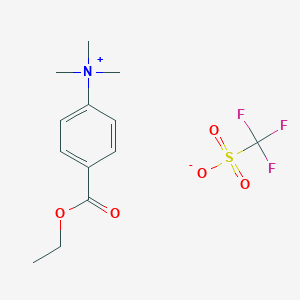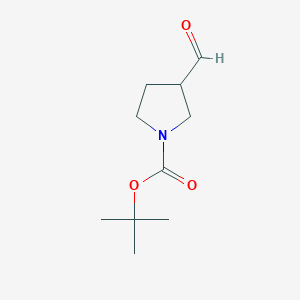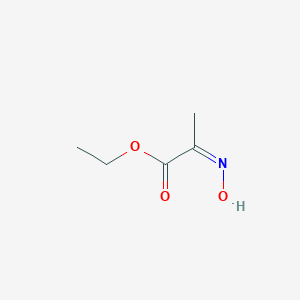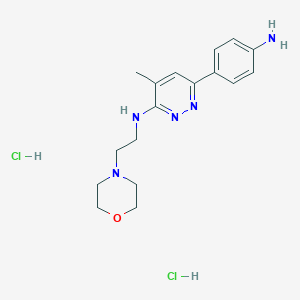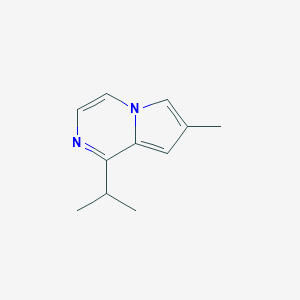
8-Isopropyl-2-methyl-7-azaindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Isopropyl-2-methyl-7-azaindolizine is a heterocyclic compound that has gained significant attention in recent years due to its unique properties. This compound belongs to the class of azaindolizines, which are known for their diverse applications in the field of medicinal chemistry. 8-Isopropyl-2-methyl-7-azaindolizine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 8-Isopropyl-2-methyl-7-azaindolizine is not yet fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 8-Isopropyl-2-methyl-7-azaindolizine has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 8-Isopropyl-2-methyl-7-azaindolizine in lab experiments is its high selectivity towards specific targets in the body. This compound has been shown to exhibit a high degree of specificity towards certain enzymes and receptors, which makes it a valuable tool for studying their biological functions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for research on 8-Isopropyl-2-methyl-7-azaindolizine. One potential direction is the development of more efficient synthesis methods for this compound, which may make it more readily available for use in research and drug development. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its specific targets in the body. Finally, more research is needed to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 8-Isopropyl-2-methyl-7-azaindolizine involves a multi-step process that requires the use of various reagents and catalysts. One of the most commonly used methods for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then cyclized to form the azaindolizine ring.
Wissenschaftliche Forschungsanwendungen
8-Isopropyl-2-methyl-7-azaindolizine has been extensively studied for its potential use in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a novel therapeutic agent in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
118356-01-7 |
|---|---|
Produktname |
8-Isopropyl-2-methyl-7-azaindolizine |
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
7-methyl-1-propan-2-ylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H14N2/c1-8(2)11-10-6-9(3)7-13(10)5-4-12-11/h4-8H,1-3H3 |
InChI-Schlüssel |
OVCYTSKVQSGSOB-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=CN=C(C2=C1)C(C)C |
Kanonische SMILES |
CC1=CN2C=CN=C(C2=C1)C(C)C |
Synonyme |
Pyrrolo[1,2-a]pyrazine, 7-methyl-1-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
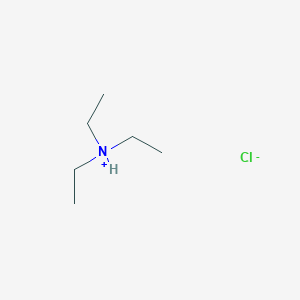
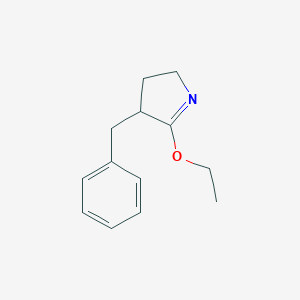
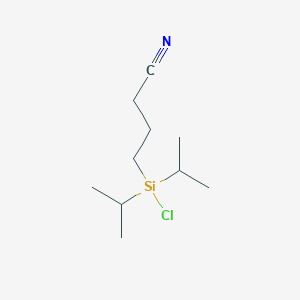
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
